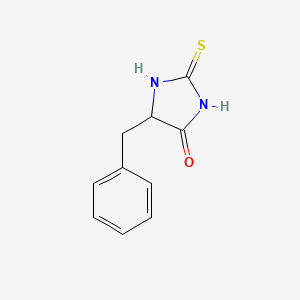

5-Benzyl-2-thiohydantoin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPBUMFUWJUHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-09-2 | |

| Record name | 4-Imidazolidinone, 5-(phenylmethyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 5 Benzyl 2 Thiohydantoin and Its Derivatives

General Synthetic Approaches to 2-Thiohydantoin (B1682308) Scaffolds

The construction of the 2-thiohydantoin ring is the foundational step in the synthesis of 5-benzyl-2-thiohydantoin. Several general methods are employed, each with its own advantages and substrate scope.

Reactions of α-Amino Acids with Thiocyanate (B1210189) or Isothiocyanate Derivatives

A prevalent and versatile method for synthesizing 2-thiohydantoins involves the reaction of α-amino acids or their derivatives with thiocyanates or isothiocyanates. jchemrev.comjchemrev.com This approach is widely used due to the ready availability of a diverse range of starting materials.

One common pathway involves the treatment of α-amino acids with acetic anhydride, followed by the addition of ammonium (B1175870) thiocyanate. nih.govajchem-a.comresearchgate.net Another frequently used method is the direct coupling reaction between α-amino acid derivatives and isothiocyanates. nih.govmdpi.com For instance, N-benzyl substituted glycine (B1666218) esters can be reacted with isothiocyanates to form 1,3-disubstituted 2-thiohydantoins. nih.gov The reaction of an α-amino acid ester with an aldehyde, followed by reduction and subsequent addition of an isothiocyanate, provides a one-pot, three-component procedure for generating 2-thiohydantoin derivatives. jchemrev.comjchemrev.com

The reaction mechanism typically involves the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to form the 2-thiohydantoin ring. The choice of reagents and reaction conditions can be tailored to accommodate various functional groups on both the amino acid and the isothiocyanate, allowing for the synthesis of a diverse library of 2-thiohydantoin derivatives.

Condensation of α-Amino Acids with Thiourea

A direct and straightforward method for the synthesis of 2-thiohydantoins is the condensation of α-amino acids with thiourea. jchemrev.comjchemrev.comijrpr.com This reaction is typically carried out by heating a mixture of the α-amino acid and thiourea, often in the absence of a solvent. mdpi.comresearchgate.net

In a typical procedure, a mixture of an L-α-amino acid and thiourea is heated to temperatures ranging from 170 to 220°C. researchgate.net The reaction proceeds through the formation of an amide bond between the amino group of thiourea and the carboxyl group of the amino acid, followed by an intramolecular cyclization where the α-amino group of the amino acid attacks the thiocarbonyl group, leading to the formation of the 2-thiohydantoin ring with the elimination of ammonia. mdpi.com This method has been successfully applied to most natural α-amino acids. jchemrev.com It offers the advantages of simplicity, low cost, and an easy work-up procedure. researchgate.net

The proposed mechanism suggests that one of the amino groups of thiourea attacks the carboxyl group of the amino acid to form an amide bond, with the loss of a water molecule. Subsequently, the α-amino group of the amino acid attacks the thiocarbonyl group, leading to the cyclized product. mdpi.com

Reaction of N-Methylthiourea with Aldehydes

The reaction of N-methylthiourea with aldehydes represents another synthetic route to 2-thiohydantoin derivatives. jchemrev.comajchem-a.comresearchgate.netajchem-a.com This method allows for the introduction of substituents at the N-1 position of the thiohydantoin ring. The synthesis can be performed in a one-pot manner by reacting N-methylthiourea, an aldehyde, and phosphorus pentoxide in an aqueous solution at room temperature. bibliotekanauki.pl

Synthesis from Carbon Disulfide and Primary Amines

A less common but viable method for the preparation of 5-benzylidene-2-thiohydantoin involves the use of carbon disulfide. ajchem-a.comresearchgate.netajchem-a.com In this approach, the reaction is initiated with carbon disulfide, followed by the addition of a primary amine to the resulting intermediate. ajchem-a.comresearchgate.netajchem-a.com For instance, ketene (B1206846) dithioacetals, prepared from the reaction of a suitable starting material with carbon disulfide followed by alkylation, can be reacted with ethylenediamine (B42938) to afford N,N-acetals which can be precursors to thiohydantoin structures. nih.gov

Synthesis of 5-Substituted 2-Thiohydantoins via Condensation Reactions

Once the 2-thiohydantoin scaffold is formed, the introduction of a substituent at the C-5 position is a crucial step in the synthesis of compounds like this compound. Condensation reactions are widely employed for this purpose.

Knoevenagel Condensation with Aromatic Aldehydes at the C-5 Position

The Knoevenagel condensation is a key reaction for introducing an arylidene group, such as a benzylidene group, at the C-5 position of the 2-thiohydantoin ring. ajchem-a.com This reaction involves the condensation of 2-thiohydantoin with an aromatic aldehyde in the presence of a base catalyst.

A variety of catalysts and reaction conditions have been reported for this transformation. Common methods include refluxing the reactants in acetic acid with anhydrous sodium acetate (B1210297) or in toluene (B28343) with ammonium acetate. bibliotekanauki.pl The condensation of 2-thiohydantoin with various aromatic aldehydes can also be carried out in the presence of ethanolamine. jchemrev.comjchemrev.com Microwave irradiation has also been utilized to promote the Knoevenagel condensation, often providing a more efficient and faster reaction. mdpi.com

The product of the Knoevenagel condensation is a 5-arylidene-2-thiohydantoin. To obtain this compound, a subsequent reduction of the exocyclic double bond is necessary.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |

| α-Amino Acid | Isothiocyanate | Base | 2-Thiohydantoin | nih.gov |

| α-Amino Acid | Thiourea | Heat (170-220°C) | 2-Thiohydantoin | mdpi.comresearchgate.net |

| 2-Thiohydantoin | Aromatic Aldehyde | Acetic acid, Sodium acetate | 5-Arylidene-2-thiohydantoin | bibliotekanauki.pl |

| 2-Thiohydantoin | Aromatic Aldehyde | Ethanolamine | 5-(Arylmethylene)-2-thiohydantoin | jchemrev.comjchemrev.com |

| 1-Methyl-2-thiohydantoin | Aryl Aldehyde | Propylamine, Microwave | (5Z)-5-Arylmethylene-1-methyl-2-thioxoimidazolidin-4-one | mdpi.com |

Reaction of Substituted Coumaran-3-ones with Thiourea

A method for the synthesis of 5-(substituted phenyl)-5-(substituted benzyl)-hydantoin derivatives involves the reaction of substituted coumaran-3-ones with urea (B33335) in an alkaline medium. tsijournals.com This general approach can be adapted for the synthesis of the corresponding 2-thiohydantoin derivatives by using thiourea instead of urea.

The process begins with the preparation of substituted coumaran-3-ones. For instance, 2-hydroxy-3-substituted acetophenones can be refluxed in dimethyl sulfoxide (B87167) (DMSO) with mercuric acetate to yield the desired coumaran-3-ones. tsijournals.com These intermediates are then reacted with thiourea in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like potassium hydroxide (B78521) (KOH). The reaction mixture is typically refluxed for several hours to facilitate the ring transformation and formation of the 5,5-disubstituted-2-thiohydantoin. tsijournals.com

For example, the reaction of 2-(4'-methoxy benzylidene)-5-chloro-7-nitro coumaran-3-one with urea in ethanol and 10% KOH, followed by refluxing, yields 5-(2-hydroxy-3-nitro-5-chloro phenyl)-5-(α-hydroxy-4-methoxy benzyl)-2-hydantoin. tsijournals.com A similar transformation would be expected with thiourea to produce the 2-thiohydantoin analogue.

Synthesis from Chalcone (B49325) Oxides and Thiourea

An efficient synthesis of 5-arylmethyl-5-phenyl-2-thioxoimidazolidin-4-ones has been achieved through the reaction of substituted chalcone oxides with thiourea under ultrasound irradiation. researchgate.net This method offers good yields and shorter reaction times compared to traditional methods. researchgate.net

Chalcone oxides, which are α,β-epoxy ketones, serve as key starting materials. The reaction proceeds by the condensation of the chalcone oxide with thiourea, leading to the formation of the 5,5-disubstituted-2-thiohydantoin ring system. researchgate.net

Preparation of N-Substituted this compound Analogues

The biological activity and physicochemical properties of this compound can be modulated by introducing substituents at the nitrogen atoms (N-1 and N-3) and the sulfur atom at the C-2 position. jchemrev.comjchemrev.com

Acetylation of this compound at the N-1 position can be achieved using acetic anhydride. jchemrev.comthieme-connect.com This reaction typically occurs along with the formation of the thiohydantoin ring when α-amino acids are treated with ammonium thiocyanate in acetic anhydride. jchemrev.comthieme-connect.com The crystal structure of 1-acetyl-5-benzyl-2-thiohydantoin has been determined by X-ray diffraction, revealing differences in hydrogen bonding patterns compared to the parent compound. cornell.edu The acyl group at the N-1 position in 1-acyl-2-thiohydantoins can be cleaved under mild acid or alkaline conditions. jchemrev.com

Alkylation of the nitrogen atoms in the 2-thiohydantoin ring is a common strategy to introduce structural diversity. jchemrev.com The substitution pattern can influence the properties of the resulting molecules. jchemrev.comjchemrev.com Studies have shown that alkyl and aryl groups can be introduced at the N-1 and N-3 positions. jchemrev.comjchemrev.com For instance, N-substitution has been achieved by reacting thiohydantoin derivatives with various 4-halo aromatic compounds. jchemrev.com

A one-pot, high-throughput solid-phase method has been developed for the synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids. nih.gov This method facilitates the creation of compound libraries for drug discovery. nih.gov

The sulfur atom at the C-2 position of the 2-thiohydantoin ring can be selectively alkylated. jchemrev.comjchemrev.com This reaction is often carried out by treating the 2-thiohydantoin with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. jchemrev.comjchemrev.com This results in the formation of 2-alkylmercapto derivatives, indicating that 2-thiohydantoins can exist in tautomeric forms, including a thio-enol structure. researchgate.net

A practical method for the synthesis of (5Z)-2-alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one derivatives involves a two-step process: a solvent-free Knoevenagel condensation followed by S-alkylation with various haloalkanes. nih.gov This regioselective S-alkylation proceeds with moderate to good yields. nih.gov

Advanced Synthetic Techniques and Challenges

The synthesis of this compound and its derivatives has benefited from the application of advanced techniques to improve efficiency and yield. Microwave-assisted synthesis has been employed for reactions such as the condensation of thiourea with benzil (B1666583) derivatives and the preparation of 5-(arylmethylene)-2-thiohydantoin derivatives. jchemrev.com Solid-phase synthesis has also been utilized to facilitate high-throughput synthesis of N3-substituted 5-arylidene-2-thiohydantoin libraries. nih.gov

Despite these advancements, challenges remain. One challenge is the control of stereochemistry, particularly at the C-5 position, which is a stereogenic center. ajchem-a.com The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Another challenge lies in achieving regioselectivity during substitution reactions, especially when multiple reactive sites are present on the thiohydantoin ring.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. The synthesis of this compound and its analogues has benefited from this technology, which facilitates efficient condensation and cyclization reactions.

The application of microwave irradiation in the synthesis of thiohydantoins typically involves the reaction of an α-amino acid or its ester with an isothiocyanate, or the condensation of a ketone/aldehyde with a thiourea derivative. jchemrev.compsu.edu For instance, the synthesis of 5,5-disubstituted-2-thiohydantoins has been achieved by the microwave-assisted condensation of benzil with thiourea. bibliotekanauki.pl This method can be a two-step process where the initial condensation is followed by an oxidation step. bibliotekanauki.pl The primary advantage of microwave activation is the rapid and uniform heating of the reaction mixture, which can overcome the energy barrier for ring closure and rearrangement more efficiently than conventional heating. psu.edu

Research has demonstrated that microwave-assisted procedures can lead to high yields in a matter of minutes, as opposed to hours required by traditional methods. psu.edu For example, the reaction of benzil and thiourea under microwave conditions can yield the corresponding diphenyl-2-thiohydantoin in satisfactory yields (74%) within 30 minutes. psu.edu Further optimization by developing a two-step synthesis can increase the total yield to over 87%. psu.edu This efficiency is crucial for the rapid generation of chemical libraries for biological screening. The condensation of 2-thiohydantoin with aldehydes at the C-5 position can also be facilitated by microwave assistance. jchemrev.com

The table below summarizes representative findings in the microwave-assisted synthesis of thiohydantoin derivatives.

Table 1: Examples of Microwave-Assisted Synthesis of Thiohydantoin Derivatives

| Reactants | Product | Solvent/Conditions | Power/Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzil, Thiourea | 5,5-Diphenyl-2-thiohydantoin | DMF | 750W pulses, 30 min | 74% | psu.edu |

| Amino esters, Isothiocyanates | 3,5-Disubstituted-thiohydantoins | Aqueous medium | Not specified | Up to 98% | researchgate.net |

| 2-Thiohydantoin, Dimethylformamide diethyl acetal (B89532) (DMF-DEA) | 5-((Dimethylamino)methylene)-2-thiohydantoin | Microwave assistance | Not specified | Not specified | jchemrev.com |

Enantioselective Synthesis and Chiral Resolution

The biological activity of this compound is often stereospecific, making the development of methods for the synthesis of pure enantiomers a critical area of research. The chirality at the C5 position, which bears the benzyl (B1604629) group, is the primary focus. Methodologies for obtaining enantiomerically pure or enriched compounds generally fall into two categories: asymmetric synthesis from chiral precursors and resolution of racemic mixtures.

A prevalent strategy for enantioselective synthesis involves the use of optically pure α-amino acids as starting materials. researchgate.net L-phenylalanine, the natural precursor to the (S)-5-benzyl group, is a common choice. The reaction of an L-amino acid ester salt with an isothiocyanate can produce enantiomerically enriched thiohydantoins. researchgate.net However, the cyclization step, often base-mediated, poses a significant risk of racemization at the C5 position. researchgate.netcardiff.ac.uk The degree of racemization is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net Mild reaction conditions are crucial to preserve the stereochemical integrity of the C5 center. researchgate.net For example, a mild method for converting optically pure amino acid thiourea derivatives into thiohydantoins has been described that provides good to high isolated yields and enantiomeric purities. researchgate.net

In cases where synthesis yields a racemic or diastereomeric mixture, chiral resolution is employed. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. jchemrev.com For instance, a racemic mixture of tetrahydroisoquinoline thiohydantoin was successfully separated by chiral HPLC using a n-hexane-isopropanol mobile phase. jchemrev.com The introduction of bulky substituents on the thiohydantoin ring, such as an ortho-substituted aryl group at the N3 position, can create axial chirality and hinder rotation, which can help in separating diastereomers and may also suppress racemization at the C5 center. researchgate.netresearchgate.net

The table below details findings related to the enantioselective synthesis and resolution of this compound and its analogues.

Table 2: Methods for Enantioselective Synthesis and Chiral Resolution of Thiohydantoins

| Method | Precursor/Substrate | Reagents/Conditions | Outcome | Key Finding | Reference |

|---|---|---|---|---|---|

| Asymmetric Synthesis | Optically pure amino acid thiourea derivatives | Base-mediated cyclization | Enantiomerically pure 3,5-disubstituted thiohydantoins | Enantiomeric purity is highly dependent on base, solvent, and temperature. | researchgate.net |

| Asymmetric Synthesis | S-phenylalanine methyl ester hydrochloride | o-aryl isothiocyanates, triethylamine (B128534) (TEA) | 5-Benzyl-3-(o-aryl)-2-thiohydantoin stereoisomers | Synthesized compounds exist in unequal amounts of stereoisomeric forms. | researchgate.net |

| Chiral Resolution | Racemic tetrahydroisoquinoline thiohydantoin | Chiral HPLC (n-hexane-iPrOH, 90:1) | Separation of enantiomers | Effective separation of a racemic thiohydantoin derivative. | jchemrev.com |

Structural Characterization and Conformational Analysis of 5 Benzyl 2 Thiohydantoin

Solid-State Structural Investigations by X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on 5-BTH and its N-acetylated analog, 1-acetyl-5-benzyl-2-thiohydantoin (1-Ac-5-BTH), have provided detailed insights into their solid-state structures. cornell.edutandfonline.com

The crystal structures of both 5-BTH and 1-Ac-5-BTH have been successfully determined. tandfonline.com X-ray analysis shows that these compounds crystallize in the monoclinic system. researchgate.net For 5-BTH, the unit cell contains eight molecules, while the unit cell for 1-Ac-5-BTH contains four. researchgate.net The detailed crystallographic data underscores the differences in their solid-state arrangements. cornell.edu

Table 1: Crystal Data and Structure Refinement for 5-BTH and 1-Ac-5-BTH

| Parameter | 5-Benzyl-2-thiohydantoin (5-BTH) | 1-Acetyl-5-benzyl-2-thiohydantoin (1-Ac-5-BTH) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂OS | C₁₂H₁₂N₂O₂S |

| Formula Weight | 206.27 g/mol | 248.30 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.696 (5) | 9.771 (2) |

| b (Å) | 13.479 (6) | 11.080 (3) |

| c (Å) | 7.767 (4) | 11.668 (3) |

| β (°) | 94.41 (1) | 104.99 (1) |

| V (ų) | 1220.8 (9) | 1222.0 (5) |

| Z | 8 | 4 |

Data sourced from crystal structure determination studies. researchgate.netnih.goviucr.org

Hydrogen bonding plays a pivotal role in the molecular packing of thiohydantoins. In the crystal structure of 5-BTH, the enantiomeric (R)- and (S)-molecules are linked together to form cyclic dimers. cornell.edutandfonline.com These dimers are formed through hydrogen bonds involving both the thioamide and the amide moieties of the thiohydantoin ring, creating a self-complementary Donor-Acceptor-Donor-Acceptor (D-A-D-A) hydrogen-bonding motif. cornell.edutandfonline.comhelsinki.fi Specifically, the molecules are connected by O···H and S···H interactions with bond distances of 2.07(2) Å and 2.58(2) Å, respectively. rsc.org

In contrast, the introduction of an acetyl group at the N1 position in 1-Ac-5-BTH fundamentally alters the hydrogen-bonding pattern. cornell.edutandfonline.com Instead of forming dimers, 1-Ac-5-BTH molecules arrange into infinite one-dimensional zigzag chains. cornell.edunih.gov This network is stabilized by intermolecular N-H···O hydrogen bonds, which can be described with a C(4) graph-set notation. nih.goviucr.org This highlights how a single chemical modification can drastically change the supramolecular assembly.

The orientation of the 5-benzyl group relative to the thiohydantoin ring is a key conformational feature. In 1-Ac-5-BTH, the molecule adopts a wing-like conformation, with a significant distance of 3.797 (2) Å between the centroids of the five-membered thiohydantoin ring and the six-membered benzyl (B1604629) ring. nih.goviucr.org The preferred conformations of both 5-BTH and 1-Ac-5-BTH have been investigated not only through X-ray analysis but also via ab initio molecular orbital calculations, which provide theoretical support for the experimentally observed structures. cornell.edutandfonline.com

The five-membered thiohydantoin ring system in these compounds is nearly planar. researchgate.netrsc.org However, slight deviations from perfect planarity are observed. For 5-BTH, the maximum deviation from the mean plane of the ring is 0.036 Å. researchgate.netrsc.org In the case of 1-Ac-5-BTH, this deviation is slightly larger, at 0.052 Å. researchgate.netrsc.org Other related structures, such as rac-1-Acetyl-5-benzyl-2-thioxoimidazolidin-4-one, also show an essentially planar thiohydantoin ring with maximum deviations around 0.023 to 0.025 Å. nih.gov

Table 2: Deviation from Planarity in the Thiohydantoin Ring

| Compound | Maximum Deviation from Mean Plane (Å) |

|---|---|

| This compound (5-BTH) | 0.036 |

| 1-Acetyl-5-benzyl-2-thiohydantoin (1-Ac-5-BTH) | 0.052 |

Data reflects the near-planar nature of the heterocyclic ring. researchgate.netrsc.org

Spectroscopic Characterization for Structural Elucidation

A range of spectroscopic techniques have been employed to complement X-ray diffraction data and to study the structure of 5-BTH in various states.

Structural and spectral characteristics of 5-BTH have been investigated using infrared (IR) and Raman spectroscopy, often coupled with quantum chemistry calculations like Density Functional Theory (DFT). nih.gov These vibrational spectroscopy methods are particularly sensitive to hydrogen bonding, and the observed spectral differences between 5-BTH and 1-Ac-5-BTH are consistent with their different hydrogen-bond patterns (dimers vs. chains) identified in the solid state. cornell.edutandfonline.com For 5-BTH, key vibrational modes related to the thioamide group are assigned to bands at 1549 cm⁻¹ in the IR spectrum and 1522 cm⁻¹ in the Raman spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural detail. The ¹³C NMR chemical shifts for 5-BTH have been calculated using the gauge-independent atomic orbital (GIAO) method and show good agreement with experimental results. nih.gov

The electronic properties have been probed using UV-visible spectroscopy. The UV-vis spectrum of 5-BTH has been recorded in a methanol (B129727) solution, and time-dependent DFT (TD-DFT) calculations have been performed to understand its electronic absorption characteristics. nih.gov

Finally, mass spectrometry data, including that from Gas Chromatography-Mass Spectrometry (GC-MS), is available and confirms the molecular weight of the compound. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-BTH |

| 1-Acetyl-5-benzyl-2-thiohydantoin | 1-Ac-5-BTH |

| (R)-5-Benzyl-2-thiohydantoin | (R)-5-BTH |

| (S)-5-Benzyl-2-thiohydantoin | (S)-5-BTH |

Vibrational Spectroscopy (Infrared and Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of this compound. The analysis of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT) calculations, to achieve accurate band assignments.

The thiohydantoin ring exhibits characteristic vibrational frequencies. The C=O stretching vibration is a prominent feature in the infrared spectrum. For this compound existing as a cyclic dimer in the solid state, this mode has been assigned to bands at approximately 1740 cm⁻¹ in the IR spectrum and 1724 cm⁻¹ in the Raman spectrum. rsc.org Another significant vibration is the C=S stretching mode, which for a similar thiohydantoin derivative, has been observed around 1251 cm⁻¹ in the IR spectrum. rsc.org

The thioamide group also gives rise to characteristic bands. For instance, in this compound, the thioamide V band has been assigned to signals at 1549 cm⁻¹ (IR) and 1522 cm⁻¹ (Raman). rsc.org The structural analysis of this compound has revealed that the thiohydantoin ring is nearly planar. rsc.org In the solid state, both this compound and its 1-acetylated derivative form dimers linked by O···H and S···H hydrogen bonds. rsc.org

A comparative table of selected vibrational frequencies for thiohydantoin derivatives is presented below:

| Vibrational Mode | This compound (IR) | This compound (Raman) | 1-Acetyl-5-benzyl-2-thiohydantoin (IR) | 1-Acetyl-5-benzyl-2-thiohydantoin (Raman) | Reference |

| C=O Stretch | 1740 cm⁻¹ | 1724 cm⁻¹ | 1747 cm⁻¹ | 1756 cm⁻¹ | rsc.org |

| Thioamide V | 1549 cm⁻¹ | 1522 cm⁻¹ | 1464 cm⁻¹ | 1432 cm⁻¹ | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

In derivatives of this compound, the chemical shifts of the protons and carbons are influenced by the substituents on the thiohydantoin ring. For instance, in 5-benzyl-3-(o-aryl)-2-thiohydantoin derivatives, the stereoisomers can be distinguished and assigned by comparing their ¹H NMR spectra with HPLC chromatograms. rsc.org The presence of bulky ortho-aryl substituents at the N3 position can lead to hindered rotation around the N3-C(aryl) bond, resulting in axial chirality, which is observable in the NMR spectra. researchgate.netresearchgate.net

The ¹³C NMR spectrum of a related compound, 3-benzyl-2-thiohydantoin, shows characteristic signals for the carbonyl carbon (C=O) at approximately 172.5 ppm and the thiocarbonyl carbon (C=S) at around 183.1 ppm. thieme-connect.com The carbons of the benzyl group and the thiohydantoin ring also exhibit distinct chemical shifts.

A representative table of ¹³C NMR chemical shifts for a related thiohydantoin derivative is provided below:

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 172.5 |

| C=S | 183.1 |

| C-4 | 48.4 |

| C-5 | 43.2 |

| Benzyl CH₂ | - |

| Aromatic C | 136.3, 128.2, 127.4, 127.1 |

Note: Data is for 3-benzyl-2-thiohydantoin and serves as a reference. thieme-connect.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular weight of this compound is 206.27 g/mol . nih.gov

Electron impact (EI) mass spectrometry of various 2-thiohydantoin (B1682308) derivatives often reveals a strong molecular ion peak. researchgate.net The fragmentation patterns can be complex and are highly dependent on the substituents attached to the thiohydantoin core. For example, in some 5-arylidene-2-thiohydantoin derivatives, the molecular ion is the base peak, while in others, fragmentation leads to a different base peak. researchgate.net The fragmentation pathways provide valuable information for structural elucidation. researchgate.netraco.cat

Stereochemical and Tautomeric Studies

The stereochemistry of this compound and its derivatives is a key area of investigation, focusing on chirality at the C-5 position and the phenomenon of axial chirality.

Investigation of Chirality at C-5 and Axial Chirality

This compound possesses a chiral center at the C-5 position of the heterocyclic ring. rsc.orgresearchgate.net When an ortho-substituted aryl group is introduced at the N-3 position, an additional element of chirality, known as axial chirality, can arise due to hindered rotation around the N3-C(aryl) single bond. rsc.orgresearchgate.netresearchgate.net This results in the existence of multiple stereoisomers (e.g., SM, SP, RM, and RP). rsc.orgresearchgate.net Studies have shown that in certain 5-benzyl-3-(o-aryl)-2-thiohydantoin derivatives, there is a high prevalence of the P isomers over the M isomers. rsc.orgresearchgate.net The introduction of bulky ortho-aryl substituents at N3 has been found to suppress racemization at the C-5 position, allowing for the transfer of chirality from the starting α-amino acid during synthesis. researchgate.net

Epimerization and Hindered Rotation Mechanisms

The interconversion of stereoisomers in axially chiral this compound derivatives can occur through two primary mechanisms: hindered rotation around the chiral axis and epimerization at the C-5 stereocenter. rsc.org The operative mechanism is highly dependent on the solvent. rsc.org

In a non-polar solvent like toluene (B28343), the interconversion of stereoisomers has been observed to proceed solely through rotation around the N3-C(aryl) bond. rsc.org However, in a protic solvent such as ethanol (B145695), epimerization at the C-5 position can occur concurrently with rotation. rsc.org The extent of epimerization is influenced by factors like temperature, duration of the thermal experiment, and the nature of the ortho substituent on the aryl ring. rsc.org

H/D Exchange Experiments

Hydrogen/deuterium (B1214612) (H/D) exchange experiments, monitored by ¹H NMR spectroscopy, serve as a powerful tool to confirm the occurrence of epimerization. rsc.orgresearchgate.net The exchange of the proton at the C-5 position with deuterium from a deuterated solvent (like CD₃OD) provides direct evidence for the formation of an enolate intermediate, which is a key step in the epimerization process. rsc.orgmdpi.com Such experiments have been successfully employed to demonstrate that in certain solvents, the racemization at the C-5 of the thiohydantoin ring accompanies the rotational isomerization. rsc.orgresearchgate.net

Thione-Thiol Tautomerism

The phenomenon of thione-thiol tautomerism is a critical aspect of the structural chemistry of this compound, influencing its reactivity and intermolecular interactions. This equilibrium involves the migration of a proton between the nitrogen atom at position 1 (N1) and the sulfur atom of the thiocarbonyl group, resulting in two distinct tautomeric forms: the thione form (NH) and the thiol form (SH).

Extensive research, employing both spectroscopic techniques and computational methods, has been dedicated to understanding the predominance of these tautomers in different phases. Studies involving related 2-thiohydantoin derivatives have consistently shown that the thione form is the more stable and therefore the predominant tautomer in both the solid state and in solution. nih.govresearchgate.netrsc.org

In the solid phase, X-ray diffraction analysis of this compound provides conclusive evidence for the existence of the thione (NH) tautomer. rsc.orgresearchgate.netcornell.edu This is further supported by vibrational spectroscopy. For instance, in the infrared (IR) and Raman spectra of solid this compound, the vibrational modes associated with the C=S stretching are observed, which would be absent in the thiol form. rsc.org

Computational studies, utilizing density functional theory (DFT) calculations, have corroborated these experimental findings. Energy calculations for the NH and SH tautomers of 2-thiohydantoin reveal a significant energy difference, with the NH form being more stable by approximately 12 kcal/mol⁻¹ in the solid state at room temperature. rsc.org This substantial energy gap suggests that only the NH form should be present under these conditions. rsc.org While the concentration of the SH tautomer may increase at higher temperatures approaching dissociation, the thione form remains the predominant species. rsc.org

In solution, the tautomeric equilibrium can be influenced by the polarity of the solvent. researcher.life For similar thio-heterocyclic compounds, polar solvents tend to favor the thione form. researcher.life Spectroscopic studies of various thiohydantoin derivatives in deuterated solvents, such as DMSO-d6, have shown a clear predominance of the thione tautomer. The absence of a characteristic S-H proton signal in the ¹H NMR spectrum, which would be expected around 4.5 ppm, and the chemical shift of the C=S carbon in the ¹³C NMR spectrum (around 178 ppm for the thione form versus ~158 ppm for the thiol form) confirm that the thione form is overwhelmingly favored in solution. ekb.eg

It is important to note that while the thione form is thermodynamically more stable, the thiol tautomer can play a role in certain chemical reactions, particularly in the gas phase. rsc.org The ability of the sulfur atom to be protonated can also influence the compound's acid-base properties and its behavior in solutions of varying pH. nih.gov

The established prevalence of the thione tautomer is crucial for accurately interpreting the structural and spectroscopic data of this compound and for understanding its chemical behavior and potential interactions.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Characteristics |

| Thione (NH) | 5-benzyl-2-sulfanylideneimidazolidin-4-one | Predominant form in solid state and solution. Characterized by a C=S double bond. |

| Thiol (SH) | 5-benzyl-2-mercapto-1H-imidazol-4(5H)-one | Less stable tautomer. Characterized by a C-S single bond and an S-H group. |

Table 2: Supporting Evidence for Thione Predominance

| Method | Observation | Reference |

| X-ray Diffraction | Crystal structure confirms the NH tautomer. | rsc.orgresearchgate.netcornell.edu |

| ¹H NMR Spectroscopy | Absence of an S-H proton signal in solution. | ekb.eg |

| ¹³C NMR Spectroscopy | Chemical shift of the C2 carbon is consistent with a C=S bond. | ekb.eg |

| IR/Raman Spectroscopy | Presence of vibrational modes corresponding to C=S stretching. | rsc.org |

| Computational (DFT) | Thione (NH) form is calculated to be significantly more stable energetically. | rsc.org |

Computational and Theoretical Investigations of 5 Benzyl 2 Thiohydantoin

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the molecular characteristics of 5-Benzyl-2-thiohydantoin can be examined in detail.

Density Functional Theory (DFT) has been a primary tool for studying this compound. Researchers have utilized DFT with the B3LYP functional and the 6-311G++(d,p) basis set to calculate the optimized geometry, electrostatic potential surface, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities of the molecule. researchgate.netnih.gov These calculations have been performed for both the monomeric and dimeric forms of the compound, providing a comprehensive understanding of its structural and electronic properties. nih.gov The results of these calculations have shown good agreement with experimental data, supporting the hydrogen bonding patterns observed in its crystalline structure. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis, another DFT-based method, has been employed to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations have been used to explore the electronic absorption spectra in both the gas phase and in solution, providing insights into its UV-vis spectral properties. nih.gov

A comparative study of the structural and spectral characteristics of this compound and its acetylated derivative, 1-acetyl-5-benzyl-2-thiohydantoin, also utilized DFT calculations. tandfonline.com This work highlighted the near planarity of the thiohydantoin ring in both molecules. rsc.org

To determine the preferred conformation of this compound, ab initio molecular orbital calculations have been performed. tandfonline.comcornell.edu Specifically, the Gaussian 03 software with the 6-31G(d,p) basis set was used to investigate the conformational preferences of both this compound and its 1-acetylated derivative. tandfonline.comcornell.edu These calculations are crucial for understanding the three-dimensional arrangement of the atoms in the molecule and how this influences its interactions and properties. tandfonline.com The studies revealed that in the crystalline state, enantiomeric (R)- and (S)-5-Benzyl-2-thiohydantoin molecules form cyclic dimers through hydrogen bonds involving the thioamide and amide moieties. tandfonline.comcornell.edu

The vibrational properties of this compound have been extensively studied through theoretical calculations, which are then compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.govresearchgate.net DFT calculations, specifically using the B3LYP functional and the 6-311G++(d,p) basis set, have been employed to compute the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.netnih.govresearchgate.net These theoretical predictions have shown good agreement with experimental observations and have been instrumental in the assignment of vibrational modes. researchgate.netnih.gov For instance, the carbonyl stretching mode for this compound was assigned to signals around 1740 cm⁻¹ in the infrared spectrum and 1724 cm⁻¹ in the Raman spectrum. rsc.org

The electronic characteristics of this compound have been further investigated by calculating its electrostatic potential surface and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov The electrostatic potential surface helps in understanding the charge distribution and reactive sites of the molecule. nih.gov The gauge-independent atomic orbital (GIAO) method has been utilized to calculate the ¹³C NMR chemical shifts, and these theoretical values have been compared with experimental results. nih.gov

For derivatives of this compound, such as 5-benzyl-3-(o-aryl)-2-thiohydantoin, the energy barriers for the interconversion of stereoisomers have been a subject of both experimental and computational investigation. rsc.org These compounds exhibit axial chirality, leading to the existence of different stereoisomeric forms (SM, SP, RM, and RP). rsc.org DFT calculations at the M062X/6-311+G** level of theory have been used to elucidate the mechanisms of rotation and epimerization, providing insights into the solvent-dependent interconversion processes. rsc.org For some axially chiral thiohydantoin derivatives, the barriers to rotation have been reported to be as high as 118.4 kJ/mol at 60 °C. acs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been conducted on derivatives of this compound to explore their potential as biologically active agents. For instance, in silico docking studies of 5-benzylidene-2-thiohydantoin were performed to evaluate its interaction with biological targets like TNF-α and human IL-6, revealing significant binding affinities. researchgate.net Similarly, other 2-thiohydantoin (B1682308) derivatives have been docked against various protein receptors to assess their potential as anticancer and antimicrobial agents. ajchem-a.comajchem-a.comresearchgate.net These studies utilize programs like AutoDock Vina to predict the binding modes and energies of the compounds within the active sites of proteins. researchgate.netajchem-a.comresearchgate.net

Protein-Ligand Interaction Profiling

Molecular docking and other computational techniques have been employed to profile the interaction of this compound derivatives with a range of protein targets implicated in various diseases. These studies help in identifying potential therapeutic targets and understanding the structural basis of the compound's activity.

Key protein targets that have been investigated include:

Inflammatory Cytokines: In silico docking studies have explored the interaction of 5-benzylidene-2-thiohydantoin with Tumor Necrosis Factor-alpha (TNF-α) and human Interleukin-6 (IL-6), which are key mediators of inflammation. researchgate.net

Isocitrate Dehydrogenase (IDH1): Derivatives of 5-substituted-2-thiohydantoin have been identified as potent inhibitors of mutant IDH1, an enzyme associated with cancers like glioma. nih.gov Molecular docking has been used to study these interactions against the cancer-associated enzyme. ajchem-a.comresearchgate.net

Bacterial Enzymes: The binding of 2-thiohydantoin derivatives has been investigated against bacterial protein targets, including LasR-OC12 HSL complex and β-ketoacyl-acyl carrier protein synthase, suggesting potential antimicrobial applications. ajchem-a.comresearchgate.net

Cyclooxygenase (COX) Enzymes: Molecular docking studies have been performed to evaluate the binding affinity of 2-thiohydantoin analogues towards COX-1 and COX-2 enzymes, which are central to inflammation pathways. mdpi.comnih.gov

Other Cancer-Related Proteins: The interaction of various thiohydantoin derivatives has been computationally explored with other targets relevant to cancer, such as topoisomerase I (TOP1), AKT1, and cyclin-dependent kinase 2 (CDK2). researchgate.net

Alkaline Phosphatase (IAP): The inhibitory potential of azo-thiohydantoin derivatives against intestinal alkaline phosphatase has been assessed using molecular docking. nih.gov

Prediction of Binding Affinities and Free Energies of Binding

A crucial aspect of computational investigation is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction between the ligand and the protein. Molecular docking studies have yielded binding affinity predictions for various 2-thiohydantoin derivatives against their respective protein targets.

| Compound Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-Benzylidene-2-thiohydantoin (5B2T) | TNF-α (1TNF) | -7.1 | researchgate.net |

| 5-Benzylidene-2-thiohydantoin (5B2T) | Human IL-6 (1IL6) | -6.1 | researchgate.net |

| (E)-2((1-Ethyl-5-oxo-2-thioxoamidazolidin-4-ylidine)methyl)benzoic acid | Isocitrate Dehydrogenase (IDH1, 4UMX) | -8.5 | ajchem-a.comresearchgate.net |

| (E)-2((1-Ethyl-5-oxo-2-thioxoamidazolidin-4-ylidine)methyl)benzoic acid | β-ketoacyl-acyl carrier protein synthase (1FJ4) | -7.8 | ajchem-a.comresearchgate.net |

| (E)-2((1-Ethyl-5-oxo-2-thioxoamidazolidin-4-ylidine)methyl)benzoic acid | LasR-OC12 HSL complex (3IX3) | -9.6 | ajchem-a.comresearchgate.net |

| Substituted 2-thiohydantoin derivative | COX-1 (3KK6) | -9.54 | mdpi.com |

| Substituted 2-thiohydantoin derivative | COX-2 (3LN1) | -11.17 | nih.gov |

| Azo-thiohydantoin derivative (7e) | Intestinal Alkaline Phosphatase (IAP) | -7.9 | nih.gov |

| Azo-thiohydantoin derivative (7f) | Intestinal Alkaline Phosphatase (IAP) | -7.8 | nih.gov |

| Thiohydantoin derivative | AKT1 | -10.4 | researchgate.net |

| Thiohydantoin derivative | CDK2 | -9.6 | researchgate.net |

Analysis of Binding Pockets and Key Residue Interactions

Beyond predicting binding energies, computational models provide detailed views of the binding poses and specific interactions between the ligand and amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability and specificity of the protein-ligand complex.

For instance, studies on a potent 2-thiohydantoin inhibitor of mutant IDH1(R132H) revealed that the compound's binding affinity is largely derived from hydrogen bond and electrostatic interactions with residues Arg100 and Asn101. nih.gov Other computational studies on different thiohydantoin derivatives have identified key interactions with various residues in the binding pockets of their respective targets.

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Isocitrate Dehydrogenase (IDH1, R132H mutant) | Arg100, Asn101 | H-bond and electrostatic interactions | nih.gov |

| Isocitrate Dehydrogenase (IDH1, 4UMX) | Ser287, Trp124, Met291, Gly286, Ile117, Cys114, Ile112, Val281, Leu120, Arg119, Ile113, Ala111, Tyr285, Pro118 | H-bonding, Van der Waals, Alkyl, Pi-Pi T-shaped, Carbon H-bond | researchgate.net |

| β-ketoacyl-acyl carrier protein synthase (1FJ4) | Gly305, Pro272, Thr302, Phe390, Ala271, Thr300, Val270, Phe392, Phe229, Gly391, His298 | H-bonding, Carbon H-bond, Van der Waals, Pi-cation | researchgate.net |

| LasR-OC12 HSL complex (3IX3) | Thr115, Asp73, Trp88, Ala127, Tyr47, Ala50, Leu36, Tyr56, Tyr64 | H-bond, Van der Waals, Alkyl, Pi-Pi T-shaped, Pi-anion | researchgate.net |

| COX-1 (3KK6) | Ser530, Ser353 | Hydrophilic interaction | mdpi.comnih.gov |

| COX-2 (3LN1) | Ser516, Val509 | Hydrophilic and hydrophobic interactions | nih.gov |

Biological and Pharmacological Research Applications of 5 Benzyl 2 Thiohydantoin Derivatives

Anti-Oncogenic and Anti-Proliferative Research

Derivatives of 5-benzyl-2-thiohydantoin have emerged as a promising class of compounds in cancer research. Their mechanisms of action are multifaceted, targeting various pathways involved in tumor growth and proliferation.

Inhibition of Mutant Isocitrate Dehydrogenase (IDH1)

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma. These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (D2HG), which contributes to tumorigenesis. Research has identified 5-substituted 2-thiohydantoin (B1682308) compounds as potent and selective inhibitors of these mutant IDH1 enzymes.

One such derivative, 3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thiohydantoin, has been identified as an inhibitor of the IDH1(R132H) mutant. nih.gov Structure-activity relationship (SAR) studies have shown that the 2-thiohydantoin ring is a favorable core for these inhibitors. nih.gov The inhibitory activity of these compounds can lead to a reduction in cellular D2HG concentrations, thereby impeding the oncogenic effects driven by mutant IDH1. nih.gov

Table 1: Inhibition of Mutant IDH1(R132H) by a this compound Derivative

| Compound | Target | K_i_ (μM) |

|---|---|---|

| 3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thiohydantoin | IDH1(R132H) | 4.7 |

Modulation of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a common feature in many cancers. Consequently, EGFR kinase has become a significant target for anticancer drug development. Certain bis-thiohydantoin derivatives have demonstrated notable inhibitory activity against EGFR.

In one study, a series of these compounds were tested for their EGFR inhibitory effects, with IC₅₀ values ranging from 90 nM to 178 nM. niscpr.res.in The most potent of these, compound 4c , exhibited an IC₅₀ value of 90 nM, comparable to the established EGFR inhibitor erlotinib (B232) (IC₅₀ of 70 nM). niscpr.res.in These findings underscore the potential of the this compound scaffold in the design of effective EGFR inhibitors. niscpr.res.in

Table 2: EGFR Kinase Inhibitory Activity of Bis-thiohydantoin Derivatives

| Compound | R | n | EGFR IC₅₀ (nM) |

|---|---|---|---|

| 4c | Allyl | 3 | 90 |

| 4e | Phenyl | 3 | 107 |

| 4d | Ethyl | 3 | 128 |

| 4b | Phenyl | 2 | 178 |

| Erlotinib (Reference) | - | - | 70 |

Antitumor Activity against Specific Cancer Cell Lines (e.g., Leukemia, Breast, Colon, Liver)

The anti-proliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Leukemia: Certain 5-(5-bromo-2-thienylmethylene)-2-thiohydantoin derivatives have shown potential selectivity against leukemia cell lines. nih.gov

Breast Cancer: A variety of thiohydantoin derivatives have demonstrated significant cytotoxicity against breast cancer cell lines. For instance, (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one displayed a strong anticancer activity against the MCF-7 cell line with an IC₅₀ value of 3.94±0.22 µM. Another study on hybrid cinnamic acid derivatives bearing a 2-thiohydantoin moiety reported IC₅₀ values of 28.29 µg/ml and 19.08 µg/ml for compounds 10a and 10b against MCF-7 cells, respectively.

Colon Cancer: Studies on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line. researchgate.netresearchwithrutgers.com Specifically, 3-benzyl-5-isopropyl-5-phenylhydantoin and 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin were highlighted for their significant anti-tumor potential. researchwithrutgers.com

Liver Cancer: A thiohydantoin derivative, 3-(1-(2-hydroxy-5-(phenyldyldiazenyl)phenyl)ethylideneamino)-2-thioxoimidazolidin-4-one, exhibited an IC₅₀ of 8.26 µg/ml against HepG2 liver cancer cells. Another investigation into the anti-tumor mechanism of a 2-thiohydantoin derivative against Liver Hepatocellular Carcinoma (LIHC) found an IC₅₀ value of 2.448 μM and that it induced cell cycle arrest in the S phase in HepG2 cells. nih.gov

Table 3: Antitumor Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | MCF-7 (Breast) | IC₅₀ | 3.94±0.22 µM |

| 3-(1-(2-hydroxy-5-(phenyldiazenyl)phenyl)ethylideneamino)-2-thioxoimidazolidin-4-one | HepG2 (Liver) | IC₅₀ | 8.26 µg/ml |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | HepG2 (Liver) | IC₅₀ | 2.448 µM nih.gov |

| 5-(5-bromo-2-thienylmethylene)-3-morpholinomethyl-2-(2,3,4,6 -tetra-O-acetyl -beta-D-glucopyranosylthio)hydantoin | Full Panel | GI₅₀ | 15.1 µM nih.gov |

In Vivo Anti-Hepatocellular Carcinoma Potential

The therapeutic potential of these compounds is not limited to in vitro studies. An in vivo study investigating the hepatoprotective effect of 5-benzylidine-2-thiohydantoin (5B2T) against diethylnitrosamine (DEN)-induced liver injury in a rat model has provided promising results. The administration of 5B2T led to a notable decrease in elevated biochemical markers of liver damage. Histopathological examination revealed a reduction in fibrosis, necrosis, and inflammatory cell infiltration in the livers of the treated group. This study suggests that this compound derivatives may have a protective role against the development of hepatocellular carcinoma.

Antimicrobial and Antiparasitic Research

In addition to their anti-cancer properties, this compound derivatives have been explored for their potential to combat infectious diseases.

Antibacterial Activity Studies (e.g., Mycobacterium tuberculosis, Gram-negative bacteria)

The search for new antibacterial agents is a critical area of research, particularly with the rise of antibiotic-resistant strains.

Mycobacterium tuberculosis : Several 5-arylidene-2-thiohydantoins have been synthesized and evaluated for their antimycobacterial activity. nih.govresearchgate.net In one study, eight compounds exhibited over 90% inhibition of Mycobacterium tuberculosis growth in a primary assay. nih.gov The most active compound, (5Z)-5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one, demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/ml. nih.gov

Gram-negative bacteria: A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and showed moderate activity against Gram-negative bacteria, with MIC values ranging from 1–16 μg/mL for most compounds.

**Table 4: Antimycobacterial Activity of 5-Arylidene-2-thiohydantoin Derivatives against *M. tuberculosis***

| Compound | MIC (µg/ml) |

|---|---|

| (5Z)-5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one | 0.78 nih.gov |

| 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one | 0.8 |

Antifungal Activity Investigations (e.g., Erysiphe graminis, Botrytis cinerea)

While specific studies on this compound derivatives against Erysiphe graminis and Botrytis cinerea are not extensively detailed in the provided search results, the broader class of thiohydantoin derivatives has shown promise as antifungal agents. For instance, novel benzimidazole-containing flavonol derivatives have been synthesized and evaluated for their antifungal activity against Botrytis cinerea, with some compounds showing high efficacy. nih.gov This suggests that the thiohydantoin scaffold is a viable starting point for the development of new fungicides. Further research is necessary to specifically elucidate the activity of this compound derivatives against these particular plant pathogens.

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma brucei, Trypanosoma cruzi)

Derivatives of 2-thiohydantoin have emerged as a significant area of research for new treatments against protozoan pathogens. nih.govnih.gov Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal disease if left untreated. nih.gov High-throughput screening identified 1-benzyl-3-aryl-2-thiohydantoin derivatives as potent inhibitors of T. brucei growth. nih.govnih.gov

Extensive structure-activity relationship (SAR) optimization of an initial hit compound led to the development of highly potent derivatives. nih.gov Notably, modifications to the 2-thiohydantoin core were found to be detrimental to the antiparasitic activity, highlighting the importance of this specific chemical scaffold. nih.gov

Key findings from this research include:

High Potency: Optimized compounds such as 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin and 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin demonstrated exceptional potency with EC50 values of 3 nM and 2 nM, respectively, against T. brucei. nih.govnih.gov This represents a greater than 100-fold improvement in potency compared to the initial lead compound. nih.gov

In Vivo Efficacy: Two of the most potent compounds showed a 100% cure rate in an acute mouse model of HAT after four days of oral treatment. nih.govnih.gov

The search for new drugs against Chagas disease, caused by Trypanosoma cruzi, is also a priority. jidc.orgmdpi.comjidc.org While the direct evaluation of this compound derivatives was not specified, related phenolic and neolignan derivatives have been investigated for their activity against T. cruzi, indicating a broad interest in similar chemical spaces for antiparasitic drug discovery. jidc.orgmdpi.comjidc.org

| Compound | Target Organism | EC50 (nM) |

|---|---|---|

| 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin | Trypanosoma brucei | 3 |

| 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin | Trypanosoma brucei | 2 |

Enzyme Modulatory Research

The this compound scaffold has proven to be a valuable template for designing inhibitors of various enzymes implicated in human diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.com Inhibiting FAAH increases the levels of these endogenous signaling molecules, offering a therapeutic strategy for pain, inflammation, and anxiety without the side effects associated with direct cannabinoid receptor agonists. mdpi.comresearchgate.netsemanticscholar.org

Research into FAAH inhibitors has explored various chemical scaffolds. nih.govresearchgate.net While specific studies focusing on this compound derivatives as FAAH inhibitors were not prominent in the search results, the general principles of FAAH inhibition are well-established. nih.govnih.gov Inhibitors often feature an electrophilic carbonyl group that interacts with the catalytic serine residue in the enzyme's active site. nih.gov The development of potent and selective FAAH inhibitors remains an active area of research. semanticscholar.orgnih.gov

NADPH Oxidases (NOX) Inhibition

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are enzymes that generate reactive oxygen species (ROS). nih.govmdpi.com Excessive ROS production is linked to a variety of pathologies, making NOX enzymes attractive therapeutic targets. mdpi.comnih.gov

Novel 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been synthesized and evaluated as inhibitors of NOX1 and NOX4. nih.gov The design of these compounds was based on the structural features of known NOX inhibitors. nih.gov Several of the synthesized thiohydantoin derivatives showed promising inhibitory activity against both NOX1 and NOX4, with some being more potent than the reference compounds. nih.gov This was the first report of 2-thiohydantoin derivatives as inhibitors of NOX enzymes, underscoring the potential of this chemical class in modulating oxidative stress. nih.gov

| Compound Class | Target Enzymes | Key Finding |

|---|---|---|

| 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins | NOX1, NOX4 | Promising dual inhibitors with modest isozyme selectivity. nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. semanticscholar.orgnih.gov Selective COX-2 inhibitors were developed to provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while reducing gastrointestinal side effects. semanticscholar.org

Although the search results primarily highlight 5,5-diarylhydantoin derivatives, the structural similarity to the thiohydantoin core is relevant. semanticscholar.orgnih.gov In these studies, a series of 5,5-diarylhydantoins bearing a methylsulfonyl group—a known COX-2 pharmacophore—were designed and synthesized. semanticscholar.orgnih.gov One compound, 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin, was identified as a highly potent and selective COX-2 inhibitor, with greater selectivity than the reference drug celecoxib. semanticscholar.orgnih.gov Molecular modeling studies indicated that the diarylhydantoin scaffold fits well within the COX-2 active site. nih.gov This research suggests that the hydantoin (B18101) and, by extension, the thiohydantoin ring system can serve as an effective scaffold for developing selective COX-2 inhibitors. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | COX-2 | 0.077 | >1298 |

| Celecoxib (Reference) | COX-2 | 0.060 | 405 |

Tyrosinase Inhibition and Melanogenesis Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. rsc.orgresearchgate.net Inhibitors of tyrosinase are of great interest for use in cosmetics as skin-lightening agents and in the food industry to prevent browning. rsc.orgrsc.org

Substituted benzylidene-2-thiohydantoin derivatives have been synthesized and identified as potent tyrosinase inhibitors. rsc.orgresearchgate.net The core structure, featuring a β-phenyl-α,β-unsaturated carbonyl group, is considered essential for this activity. researchgate.net

Key findings include:

High Potency: Several derivatives exhibited more potent inhibition of mushroom tyrosinase than well-known inhibitors like kojic acid and resveratrol. rsc.orgresearchgate.net For example, (Z)-5-(2,4-dihydroxybenzylidene)-2-thiohydantoin was found to be 18 times more potent than kojic acid and 24 times more potent than resveratrol. rsc.orgresearchgate.net

Mechanism of Action: Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. mdpi.com

Cellular Activity: The most potent compounds also demonstrated anti-melanogenesis effects in B16 melanoma cells by inhibiting cellular tyrosinase activity, without showing significant cytotoxicity. rsc.orgresearchgate.netnih.gov

These findings suggest that this compound derivatives are promising candidates for the development of new and effective agents to modulate melanin production. rsc.orgresearchgate.netmdpi.com

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | Mushroom Tyrosinase | 1.07 |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 19.69 |

| Resveratrol (Reference) | Mushroom Tyrosinase | 26.63 |

Cytochrome P450 (CYP51) Inhibition

Cytochrome P450 enzymes are a large family of monooxygenases that play a crucial role in the metabolism of a wide array of compounds. Specifically, CYP51, also known as sterol 14α-demethylase, is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Its essential role in fungal cell membrane integrity has made it a primary target for the development of antifungal agents. While direct studies on the inhibitory activity of this compound against CYP51 are not extensively detailed in the available research, the broader class of thiohydantoin derivatives has been investigated for its antifungal properties, which are often mediated through CYP51 inhibition.

The general mechanism of action for many azole and non-azole antifungal drugs involves the binding of the inhibitor to the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation step in the ergosterol biosynthesis pathway. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.

Research into various heterocyclic compounds has demonstrated the potential for scaffolds other than the classic azoles to inhibit CYP51. The investigation of novel thiohydantoin analogues is part of a broader effort to identify new chemical entities with antifungal activity that may overcome the challenges of drug resistance and toxicity associated with some existing antifungal therapies. The structural features of this compound, including the thiohydantoin core and the benzyl (B1604629) substituent, provide a framework for the design of derivatives that could potentially fit into the active site of CYP51 and exhibit inhibitory effects. However, specific enzymatic assays and structural biology studies would be required to definitively establish the interaction and inhibitory potency of this compound and its derivatives against CYP51.

Other Investigated Biological Activities

Beyond the potential for antifungal activity through CYP51 inhibition, derivatives of this compound have been explored for a range of other pharmacological applications.

Anti-inflammatory Potential

The anti-inflammatory properties of thiohydantoin derivatives have been a subject of scientific inquiry. A study focusing on novel 1,3-disubstituted-2-thiohydantoin analogues demonstrated their potential to mitigate inflammatory responses. The research revealed that these compounds could significantly reduce the production of nitric oxide (NO), a key mediator in the inflammatory process, in a murine leukemia cell line (RAW264.7).

Furthermore, one of the synthesized compounds in this study exhibited a notable binding affinity for the cyclooxygenase 2 (COX-2) enzyme. COX-2 is an important target for anti-inflammatory drugs as it is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. The ability of a thiohydantoin derivative to bind to this enzyme suggests a potential mechanism for its anti-inflammatory effects. The study also found that these derivatives could decrease the expression of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in orchestrating the inflammatory response.

Table 1: Anti-Inflammatory Activity of a 1,3-disubstituted-2-thiohydantoin Analogue

| Biological Marker | Effect |

| Nitric Oxide (NO) Production | Reduction |

| Pro-inflammatory Cytokine Expression | Decrease |

| Cyclooxygenase 2 (COX-2) Binding | Affinity Observed |

Antiviral Research (e.g., Anti-Tobacco Mosaic Virus Activity)

The potential mechanisms of antiviral action for such compounds can be diverse, ranging from the inhibition of viral entry into host cells, interference with viral replication processes, to the inhibition of viral enzymes essential for the viral life cycle. The structural diversity that can be achieved through modifications of the thiohydantoin scaffold allows for the exploration of a wide chemical space in the search for new antiviral agents. Further research is necessary to specifically evaluate the anti-TMV activity of this compound and its derivatives and to elucidate their potential mechanisms of action against this and other plant and animal viruses.

Hypolipidemic Research

Research into the pharmacological effects of thiohydantoin derivatives has also extended to their potential as hypolipidemic agents, which are substances that lower the levels of lipids and lipoproteins in the blood. A study investigating a series of 5,5-diaryl-2-thiohydantoins explored their capacity to reduce lipid levels. nih.gov

In this research, various derivatives were synthesized and evaluated for their hypolipidemic activity. The findings indicated that certain substitutions on the 2-thiohydantoin core could lead to a reduction in lipid levels. nih.gov This suggests that the thiohydantoin scaffold could serve as a template for the development of new therapeutic agents for managing hyperlipidemia, a condition characterized by high levels of lipids in the blood and a major risk factor for cardiovascular diseases. The benzyl group in this compound contributes to the lipophilicity of the molecule, a property that can be crucial for its interaction with biological targets involved in lipid metabolism.

Table 2: Investigated Hypolipidemic Activity of 5,5-diaryl-2-thiohydantoin Derivatives

| Compound Class | Investigated Activity | Potential Application |

| 5,5-diaryl-2-thiohydantoins | Lipid-lowering effects | Management of hyperlipidemia |

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Exploration of Structural Modifications for Biological Activity

The biological profile of 5-benzyl-2-thiohydantoin derivatives is profoundly influenced by the nature and position of substituents on the thiohydantoin ring and the benzyl (B1604629) moiety. jchemrev.comjchemrev.com Researchers have systematically introduced a variety of functional groups at the N-1, N-3, and C-5 positions to probe the chemical space and elucidate the key structural features required for specific biological activities. jchemrev.comjchemrev.com

Substitutions at the N-1 and N-3 positions of the 2-thiohydantoin (B1682308) ring have been shown to be critical for modulating the biological activity of this compound analogs. jchemrev.commdpi.com The introduction of various substituents at these positions can impact the molecule's polarity, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

For instance, in the development of anti-trypanosomal agents, a series of 1-benzyl-3-aryl-2-thiohydantoins were synthesized and evaluated. The initial hit, 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin, demonstrated the importance of the substitution pattern on the N-3 aryl ring for activity. Further optimization revealed that specific substitutions on the N-1 benzyl ring also played a significant role in enhancing potency.

N-1 Position: While a simple benzyl group at the N-1 position can confer activity, modifications to this group can lead to significant changes in potency. For example, the introduction of a 4-fluoro substituent on the benzyl ring of (3-chloro-4-methoxyphenyl)-2-thiohydantoin resulted in a seven-fold increase in potency against T. brucei parasites. nih.gov Conversely, larger substituents or those with different electronic properties at the para position of the benzyl ring were generally not well-tolerated, suggesting specific steric and electronic requirements for optimal activity. nih.gov

N-3 Position: The nature of the substituent at the N-3 position is a key determinant of biological activity. In the context of anti-trypanosomal agents, a 3-chloro-4-methoxyphenyl group at the N-3 position was found to be crucial for activity. nih.gov Further studies on other 2-thiohydantoin derivatives have shown that small, neutral groups at the N-3 position, such as a hydrogen atom or a methyl group, can be favorable for the inhibition of certain enzymes like mutant isocitrate dehydrogenase (IDH1). jchemrev.com In some cases, the introduction of a carboxymethyl substituent at the N-3 position has been shown to enhance antibacterial activity. jchemrev.com

The following table summarizes the influence of N-1 and N-3 substituents on the anti-trypanosomal activity of a series of 1-benzyl-3-aryl-2-thiohydantoin derivatives.

| Compound ID | N-1 Substituent | N-3 Substituent | EC50 against T. brucei (nM) |

| 1 | Benzyl | 3-Chloro-4-methoxyphenyl | 360 |

| 38 | 4-Chlorobenzyl | 3-Chloro-4-methoxyphenyl | >10000 |

| 39 | 4-Fluorobenzyl | 3-Chloro-4-methoxyphenyl | 52 |

| 41 | 4-Methylbenzyl | 3-Chloro-4-methoxyphenyl | >10000 |

| 42 | 4-Methoxybenzyl | 3-Chloro-4-methoxyphenyl | >10000 |

Data sourced from Buchynskyy et al. nih.gov

The C-5 position of the 2-thiohydantoin ring is a critical site for introducing diversity and has a profound impact on the biological activity of the resulting compounds. jchemrev.comjchemrev.com The benzyl group in this compound serves as a foundational substituent, and its replacement with other moieties can lead to a wide range of biological effects.

The nucleophilic character of the C-5 position makes it amenable to condensation reactions with various aldehydes, allowing for the synthesis of a diverse library of 5-substituted-2-thiohydantoin derivatives. jchemrev.com This has been a widely used strategy to explore the SAR at this position. For instance, the synthesis of 5-arylidene-2-thiohydantoin derivatives has yielded compounds with significant fungicidal activity. jchemrev.com

In the context of anticancer activity, particularly as androgen receptor antagonists, modifications at the C-5 position have been extensively studied. While a benzyl group can be a starting point, the introduction of spirocyclic systems at C-5 has been shown to be particularly effective. For example, spiro-cycloalkyl groups at the C-5 position have demonstrated good antiandrogen activity.

| C-5 Substituent | Relative PSA Expression Level |

| Dimethyl | +++ |

| Cyclobutyl | +++ |

| Cyclopentyl | +++ |

| Cyclohexyl | ++ |

| Cycloheptyl | ++ |

| Cyclooctyl | ++ |

Relative activity is denoted by '+' symbols, where '+++' indicates the highest activity. Data adapted from a study on thiohydantoin androgen receptor antagonists.

Furthermore, the introduction of a 2-pyridinon-5-yl group at the C-5 position has been identified as a key feature for potent inhibition of mutant isocitrate dehydrogenase (IDH1). jchemrev.com This highlights the importance of specific heterocyclic systems at this position for targeting certain enzymes. The combination of a 2-pyridinon-5-yl group at C-5 with a small substituent like a hydrogen or methyl group at N-3 resulted in the most potent inhibitors in that series. jchemrev.com

Modifications to the benzyl moiety at the C-5 position of the 2-thiohydantoin ring offer a powerful strategy for fine-tuning the potency and selectivity of these compounds. The aromatic ring of the benzyl group provides a scaffold for introducing various substituents, which can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In the development of tyrosinase inhibitors, a series of 5-benzylidene-2-thiohydantoin derivatives were synthesized and evaluated. The results demonstrated that the substitution pattern on the benzylidene ring was critical for inhibitory activity. Specifically, the presence of hydroxyl groups on the phenyl ring was found to be a key determinant of potency. The compound 2,4-dihydroxybenzylidene-2-thiohydantoin emerged as the most potent inhibitor in this series, highlighting the importance of hydrogen bond donors at these positions for interacting with the enzyme's active site. jchemrev.comjchemrev.com

The following table illustrates the structure-activity relationship of 5-benzylidene-2-thiohydantoin derivatives as tyrosinase inhibitors.

| Substituent on Benzylidene Ring | Tyrosinase Inhibitory Activity (IC50, µM) |

| Unsubstituted | >100 |

| 4-Hydroxy | 25.3 |

| 2,4-Dihydroxy | 8.5 |

| 3,4-Dihydroxy | 15.7 |

| 4-Methoxy | 45.2 |

Data is illustrative of the trend observed in studies of tyrosinase inhibitors.

Furthermore, in the context of anti-trypanosomal agents, modifications to the N-1 benzyl group were explored. The introduction of a 4-fluoro substituent on the benzyl ring significantly enhanced the potency of 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin. nih.gov This suggests that subtle electronic modifications to the benzyl moiety can have a profound impact on biological activity.

Rational Design and Synthesis of this compound Analogues

The development of novel this compound analogues has increasingly benefited from rational drug design strategies. By leveraging computational tools and a deep understanding of the target's structure and the ligand's SAR, researchers can design and synthesize more potent and selective compounds.

Pharmacophore modeling is a powerful ligand-based drug design approach that involves identifying the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. nih.gov This method is particularly useful when the three-dimensional structure of the target is unknown.